Hepcidin -

Hepcidin

Catalog Number: EVT-245664
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hepcidin is encoded by the HAMP gene located on chromosome 19q13.1. The precursor of hepcidin is a larger protein that undergoes several processing steps to produce the mature 25-amino acid form. This peptide is classified as a hormone due to its regulatory functions in iron metabolism and its ability to signal through specific receptors in target cells .

Synthesis Analysis

Methods of Synthesis

Hepcidin is synthesized predominantly in hepatocytes. The synthesis process begins with the translation of the HAMP gene into a precursor protein of 84 amino acids. This precursor undergoes enzymatic cleavage to yield pro-hepcidin, which is further processed to produce hepcidin-25. The synthesis is regulated by various physiological conditions:

  1. Iron Status: Increased iron levels stimulate hepcidin production.
  2. Erythropoiesis: Enhanced red blood cell production suppresses hepcidin.
  3. Inflammation: Cytokines such as interleukin-6 induce hepcidin synthesis.
  4. Hypoxia: Low oxygen levels decrease hepcidin production .

Technical Details

Recent advancements have led to the development of sensitive assays for measuring hepcidin levels in biological fluids, including serum and urine. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA) are commonly employed for this purpose .

Molecular Structure Analysis

Structure of Hepcidin

The molecular structure of hepcidin consists of 25 amino acids arranged in a specific sequence that allows it to adopt a hairpin conformation stabilized by four disulfide bonds. This structure is crucial for its biological activity, particularly its interaction with ferroportin .

Data on Molecular Properties

  • Molecular Weight: Approximately 2789.4 Da
  • Isoforms: Besides hepcidin-25, smaller isoforms like hepcidin-22 and -20 are also present but have different biological roles .
Chemical Reactions Analysis

Reactions Involving Hepcidin

Hepcidin primarily functions through its interaction with ferroportin. The binding of hepcidin to ferroportin induces its internalization and degradation, thus inhibiting iron efflux from cells into the bloodstream. This reaction is critical during states of iron overload or inflammation where increased hepcidin levels lead to reduced iron availability for erythropoiesis .

Technical Details of Reactions

The interaction between hepcidin and ferroportin involves specific amino acid residues in hepcidin that are essential for binding. The N-terminal segment of hepcidin has been identified as crucial for this interaction, serving as a template for developing analogs that can modulate this pathway therapeutically .

Mechanism of Action

Process of Action

Hepcidin exerts its effects primarily through the following mechanism:

  1. Binding to Ferroportin: Hepcidin binds to ferroportin on the cell membrane.
  2. Internalization: This binding triggers the internalization of ferroportin.
  3. Degradation: Ferroportin is subsequently targeted for degradation within lysosomes, reducing iron export from cells.

This mechanism ensures that excess iron is sequestered within cells, thereby preventing toxicity associated with high iron levels .

Data Supporting Mechanism

Studies have shown that variations in hepcidin levels can lead to conditions such as anemia of chronic disease or hereditary hemochromatosis, highlighting its critical role in maintaining iron balance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hepcidin is typically found in a soluble form in biological fluids.
  • Stability: It remains stable at room temperature for several hours and can be stored at low temperatures for extended periods without significant degradation .

Chemical Properties

  • Solubility: Hepcidin is soluble in aqueous solutions, which facilitates its transport in the bloodstream.
  • Reactivity: Its reactivity is primarily focused on binding interactions with metal ions and proteins involved in iron metabolism .
Applications

Scientific Uses

Hepcidin has emerged as a significant biomarker for various conditions related to iron metabolism:

  1. Anemia Diagnosis: Measuring hepcidin levels aids in diagnosing different types of anemia, particularly those associated with inflammation or chronic disease.
  2. Iron Overload Disorders: Hepcidin modulation presents therapeutic potential for conditions like hereditary hemochromatosis and thalassemia.
  3. Research Tool: Hepcidin's role in regulating iron metabolism makes it a valuable target for research into metabolic diseases and therapies aimed at correcting iron imbalances .
Molecular Biology of Hepcidin

Biosynthesis and Post-Translational Modifications

Hepcidin is synthesized as an 84-amino acid prepropeptide encoded by the HAMP gene on chromosome 19q13.12. The maturation process involves sequential proteolytic cleavages: First, the 24-residue N-terminal endoplasmic reticulum-targeting signal peptide is removed by signal peptidase, generating a 60-amino acid prohepcidin. Subsequently, furin-like proprotein convertases cleave the prodomain at the consensus site Arg59-Arg60-X-Arg62, liberating the bioactive 25-amino acid mature peptide (hepcidin-25) [1] [4] [6]. This processing occurs rapidly (<1 hour) in human hepatocytes and HepG2 cells, as demonstrated by pulse-chase experiments with furin inhibitors (e.g., decanoyl-RVKR-CMK) or furin siRNA. Inhibition leads to accumulation of a 6-kDa prohepcidin form reactive with both anti-pro and anti-mature antibodies, confirming furin's essential role [1]. Notably, this cleavage is evolutionarily conserved across mammals and fish, underscoring its functional importance [1] [6]. Post-translational modifications are insensitive to iron-transferrin or hypoxia-inducible factor (HIF) pathway modulators, indicating regulation occurs primarily at transcriptional levels [1].

Table 1: Hepcidin Maturation Stages

Precursor FormLength (aa)Key DomainsCleavage Enzyme
Preprohepcidin84Signal peptide (1-24), Proregion (25-59), Mature peptide (60-84)Signal peptidase
Prohepcidin60Proregion (25-59), Mature peptide (60-84)Furin-like convertases
Mature hepcidin-2525N-terminal bioactive domain, 4 disulfide bondsN/A

Structural Determinants of Bioactivity

The functional core of hepcidin resides in its N-terminal region (residues 1–9), which is indispensable for ferroportin binding. Synthetic peptides lacking these residues show abolished iron-regulatory activity despite preserved disulfide bonds [2] [6]. Mature hepcidin-25 adopts a hairpin β-sheet structure stabilized by four intramolecular disulfide bonds (Cys1-Cys8, Cys2-Cys7, Cys3-Cys6, Cys4-Cys5), creating a ladder-like configuration crucial for structural rigidity [6] [7]. Solution NMR and X-ray crystallography reveal conformational polymorphism: At physiological temperatures, hepcidin interconverts between two structures, potentially enabling adaptive interactions with ferroportin [7] [8].

Shorter isoforms (hepcidin-20 and -22) detected in urine and serum arise from N-terminal truncation. Hepcidin-20 retains weak antimicrobial activity but exhibits minimal iron-regulatory function due to loss of the ferroportin-binding domain. This suggests the N-terminal five amino acids are non-redundant for systemic iron regulation [4] [6]. Iron-binding studies indicate hepcidin may chelate iron via amino-terminal Cu²⁺/Ni²⁺ (ATCUN) motifs, implying metal-induced conformational changes modulate its activity [8].

Table 2: Hepcidin Isoforms and Functions

IsoformLength (aa)BioactivityPrimary Localization
Hepcidin-2525Iron regulation (high), Antimicrobial (moderate)Serum, Urine
Hepcidin-2222Iron regulation (low), Antimicrobial (low)Urine (degradation product)
Hepcidin-2020Antimicrobial (high), Iron regulation (minimal)Serum, Urine

Hepcidin-Ferroportin Interaction Dynamics

Hepcidin governs systemic iron homeostasis by binding ferroportin (SLC40A1), the sole known iron exporter in vertebrates. This interaction occurs at a 1:1 stoichiometry, with hepcidin's N-terminal domain inserting into ferroportin's central cavity. Binding triggers phosphorylation of ferroportin at Thr¹⁵⁶ and Lys²⁵³, initiating clathrin-mediated endocytosis, ubiquitination, and lysosomal degradation [3] [7]. This process depletes cellular iron exporters within 4–48 hours, reducing iron efflux from enterocytes, macrophages, and hepatocytes [3] [8].

Recent evidence reveals a dual regulatory mechanism:

  • Acute occlusion: Hepcidin binding sterically blocks ferroportin's iron-export channel, providing immediate inhibition.
  • Long-term degradation: Sustained hepcidin exposure depletes ferroportin pools via lysosomal trafficking [3] [7].

The hepcidin-ferroportin axis responds to physiological cues:

  • Iron loading: Increases BMP6 secretion from liver sinusoidal endothelial cells, activating hepatocyte SMAD signaling to enhance hepcidin transcription [2].
  • Inflammation: IL-6 activates JAK2/STAT3, amplifying HAMP expression and causing hypoferremia [2] [7].
  • Erythropoietic drive: Erythroferrone (ERFE) from erythroblasts binds BMP ligands, suppressing hepcidin to mobilize iron for hemoglobin synthesis [2] [7].

Table 3: Hepcidin-Ferroportin Regulatory Inputs

Physiological StimulusSignaling MediatorEffect on HepcidinIron Homeostatic Outcome
Circulating iron ↑BMP6-SMAD1/5/8 pathwayInductionFerroportin degradation → Iron absorption ↓
Inflammation (e.g., IL-6)JAK/STAT3 pathwayInductionHypoferremia (host defense)
Erythropoietic demand ↑Erythroferrone (ERFE)SuppressionFerroportin stabilization → Iron mobilization ↑
HypoxiaHIF stabilizationSuppressionIron absorption ↑

Genetic Regulation of HAMP Expression

HAMP transcription is controlled by a complex interplay of cis-regulatory elements, transcription factors, and epigenetic modifications:

Cis-regulatory elements: The proximal promoter (-1.4 kb) contains binding sites for SMAD4 (BMP-responsive element), STAT3 (inflammatory-responsive element), and USF1/USF2 (upstream stimulatory factors). The c.-582A>G variant within an E-box (CACGTG→CACGGG) reduces USF1/USF2 transactivation by 12–20% in HepG2 cells, though population studies show no significant association with serum iron parameters in healthy individuals [5] [8]. Conversely, the c.-153C>T mutation within the BMP-responsive element causes juvenile hemochromatosis by disrupting SMAD binding [5].

Epigenetic regulation: DNA methylation modulates hepatic iron-sensing genes. Huh7 hepatoma cells exhibit hypermethylation of the TFR2 alpha promoter, correlating with suppressed HAMP expression. Demethylation with 5-aza-2'-deoxycytidine (AZA) restores TFR2 and HAMP transcription, indicating indirect epigenetic control [9]. ENCODE data identify CpG islands in HFE, BMP6, and HJV promoters, suggesting broader epigenetic influence on iron sensing.

Transcription factor networks:

  • BMP-SMAD pathway: Hemojuvelin (HJV) acts as a BMP co-receptor, enhancing SMAD1/5/8 phosphorylation and HAMP activation [2].
  • HFE/TfR2 axis: Diferric transferrin displaces HFE from TfR1, enabling HFE-TfR2 complex formation that amplifies BMP signaling [2] [9].
  • Negative regulators: TMPRSS6 (matriptase-2) cleaves HJV, terminating BMP signaling during iron deficiency [2] [5].

Table 4: Genetic Modifiers of HAMP Expression

RegulatorTypeMechanismPhenotype When Dysfunctional
USF1/USF2Transcription factorBinds E-boxes; c.-582A>G reduces transactivationModest hepcidin reduction
SMAD4Transcription factorBinds BRE; c.-153C>T disrupts bindingJuvenile hemochromatosis
TMPRSS6Serine proteaseCleaves HJV to suppress BMP signalingIron-refractory iron deficiency anemia
HJV (HFE2)BMP co-receptorEnhances BMP receptor affinity for ligandsSevere iron overload
DNA methylationEpigenetic markHypermethylation silences TFR2/HAMPVariable hepcidin expression

Properties

Product Name

Hepcidin

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